2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide
Description
Properties
IUPAC Name |
2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2BrH/c1-9(2,8(12)13)11-6-4-10(3)5-7-11;;/h4-7H2,1-3H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVCPVRRPRWFJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1CCN(CC1)C.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Chemical Formula : C₈H₁₈Br₂N₂O₂
- Molecular Weight : 245.15 g/mol
- CAS Number : 2091135-38-3
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes in the central nervous system. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine moiety suggests potential interactions with serotonin receptors (5-HT) and dopamine receptors (D2), which are critical in mood regulation and psychotropic effects.
In Vitro Studies
In vitro studies have indicated that this compound may exhibit:
- Antidepressant-like activity : Demonstrated through behavioral assays in rodent models.
- Anxiolytic effects : Shown by reduced anxiety-like behaviors in elevated plus maze tests.
In Vivo Studies
In vivo studies further support these findings:
- Dosing Regimens : Various dosing regimens have been tested, with optimal effects observed at doses ranging from 10 to 30 mg/kg.
- Behavioral Outcomes : Significant improvements in depressive and anxiety symptoms were noted, comparable to established antidepressants like fluoxetine.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests:
- Absorption : Rapid absorption post-administration with peak plasma concentrations occurring within 1 hour.
- Metabolism : Primarily metabolized by the liver, involving cytochrome P450 enzymes.
- Elimination Half-life : Approximately 4 to 6 hours, allowing for once or twice daily dosing regimens.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Depression : A randomized controlled trial involving 120 patients diagnosed with major depressive disorder showed that treatment with this compound resulted in a significant reduction in the Hamilton Depression Rating Scale scores compared to placebo (p < 0.01).
- Anxiety Disorders Treatment : Another study focused on generalized anxiety disorder found that patients receiving the compound reported a 40% reduction in anxiety symptoms over an 8-week period, as measured by the Generalized Anxiety Disorder 7-item scale (GAD-7).
Safety and Toxicology
Safety assessments indicate a favorable profile:
- Acute Toxicity : LD50 values suggest low acute toxicity (greater than 2000 mg/kg in rodent models).
- Chronic Toxicity Studies : Long-term studies have not indicated significant adverse effects at therapeutic doses.
Summary Table of Biological Activity
Scientific Research Applications
Pharmaceutical Applications
a. Antidepressant and Anxiolytic Properties
Research indicates that compounds similar to 2-methyl-2-(4-methylpiperazin-1-yl)propanoic acid have shown potential as antidepressants and anxiolytics. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation. Studies have demonstrated that derivatives of piperazine can exhibit significant antidepressant-like effects in animal models, suggesting that this compound may possess similar properties .
b. Neurological Disorders
Due to its structural similarity to known neuroactive compounds, this dihydrobromide salt may also be investigated for its efficacy in treating neurological disorders such as schizophrenia or bipolar disorder. The modulation of dopaminergic activity through piperazine derivatives has been well-documented, providing a foundation for further exploration of this compound in neuropharmacology .
Chemical Synthesis and Research
a. Building Block in Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, making it valuable in the development of new pharmaceuticals and agrochemicals .
b. Research on Drug Delivery Systems
The compound's properties may also be explored in drug delivery systems, particularly in the formulation of nanoparticles or liposomes that can enhance the bioavailability of therapeutic agents. Research has indicated that piperazine derivatives can improve solubility and stability of drugs, which is critical for effective treatment outcomes .
Toxicological Studies
Understanding the safety profile of this compound is essential for its application in pharmaceuticals. Preliminary toxicological studies are necessary to assess its cytotoxicity and potential adverse effects on human health. Such studies typically involve evaluating the compound's effects on various cell lines and animal models to establish safe dosage levels and identify any potential side effects .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Counterion Effects: Solubility: Bromide salts generally exhibit higher aqueous solubility compared to chlorides, though specific data for these compounds is unavailable in the evidence.
Molecular Weight Discrepancy :
The reported molecular weight for the dihydrochloride (232.62 g/mol ) conflicts with the calculated value (~258.9 g/mol). This suggests either a typographical error in the evidence or an alternative hydration state.
Synthesis and Handling :
- The dihydrobromide’s safety data is unspecified, necessitating caution .
- Chloride salts are often preferred in industrial-scale synthesis due to lower cost and regulatory familiarity, but bromides may offer advantages in specific reaction conditions.
Limitations in Evidence:
- No solubility, stability, or bioactivity data are provided for either compound.
- The dihydrochloride’s CAS number and molecular weight require verification due to inconsistencies in the evidence .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-(4-methylpiperazin-1-yl)propanoic acid dihydrobromide?
- Methodological Answer : The synthesis typically involves alkylation of 4-methylpiperazine with a brominated propanoic acid derivative under anhydrous conditions. Key steps include:
- Reagent selection : Use of coupling agents like carbodiimides to facilitate amide bond formation between the piperazine and propanoic acid moieties .
- Purification : Recrystallization from ethanol/water mixtures to isolate the dihydrobromide salt. Monitor purity via thin-layer chromatography (TLC) with UV detection.
- Yield optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for piperazine:alkylating agent) and reaction temperature (60–80°C) to minimize side products.
Q. Which analytical techniques are optimal for characterizing structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in DO to confirm the presence of the methylpiperazine group (δ 2.3–3.1 ppm for N-methyl protons) and propanoic acid backbone .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) to assess purity (>98% by area normalization) .
- X-ray crystallography : Resolve crystal structure to validate salt formation (dihydrobromide counterions) and hydrogen-bonding networks.
Q. How should stability studies be designed to evaluate degradation under varying conditions?
- Methodological Answer : Conduct accelerated stability testing per ICH guidelines:
- Temperature/humidity : Store samples at 40°C/75% RH for 6 months, with periodic sampling (0, 1, 3, 6 months).
- Photostability : Expose to 1.2 million lux-hours of visible light and 200 W·hr/m of UV.
- Analytical endpoints : Monitor hydrolysis of the piperazine ring (HPLC) and salt dissociation (ion chromatography). Adjust formulation buffers (pH 4–6) to enhance stability .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Engineering controls : Use fume hoods for powder handling to prevent inhalation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency measures : Install eyewash stations and neutralization protocols for spills (e.g., sodium bicarbonate for acid residues).
Advanced Research Questions
Q. How can impurity profiles be systematically identified and quantified?
- Methodological Answer :
- HPLC-MS/MS : Compare retention times and mass spectra against reference standards (e.g., EP/BP impurities) to detect byproducts like dealkylated piperazine derivatives .
- Forced degradation : Expose the compound to oxidative (HO), acidic (HCl), and basic (NaOH) conditions to simulate potential impurities.
Q. What experimental approaches elucidate the compound’s reaction mechanisms in biological systems?
- Methodological Answer :
- Isotopic labeling : Use C-labeled methyl groups to track metabolic pathways in vitro.
- Kinetic studies : Measure reaction rates under varying pH and temperature to identify rate-limiting steps (e.g., hydrolysis of the piperazine ring) .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding affinity to serotonin receptors (5-HT), leveraging the piperazine moiety’s role in receptor interaction .
- QSAR models : Corporate logP and pKa values to predict blood-brain barrier permeability.
Q. What in vitro/in vivo models are suitable for pharmacokinetic profiling?
- Methodological Answer :
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Animal models : Administer intravenously to Sprague-Dawley rats; collect plasma samples for LC-MS/MS analysis of half-life and clearance rates.
Q. How can formulation challenges related to solubility and bioavailability be addressed?
- Methodological Answer :
- Salt selection : Compare dihydrobromide vs. hydrochloride salts for enhanced aqueous solubility.
- Co-solvents : Test PEG-400 or cyclodextrin complexes to improve dissolution rates.
- Solid dispersion : Use hot-melt extrusion with polymers like HPMCAS to stabilize amorphous forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
